1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone
Description
1-[2-(1H-Indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core substituted with methyl groups at positions 2 and 3, and a 1H-indol-3-yl ethyl moiety at position 1. This compound’s synthesis likely involves alkylation or condensation reactions, as seen in analogous pyridinone derivatives (e.g., nickel/alkali metal catalytic hydrogenation for ring saturation or nucleophilic substitution for indole attachment) .
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethylpyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-13(2)19(10-8-17(12)20)9-7-14-11-18-16-6-4-3-5-15(14)16/h3-6,8,10-11,18H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWBYPASTVGJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=CC1=O)CCC2=CNC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321433 | |
| Record name | 1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethylpyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820731 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861206-57-7 | |
| Record name | 1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethylpyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which can be synthesized through Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
The pyridinone ring can be introduced through a cyclization reaction involving appropriate precursors. For instance, the reaction of a 2,3-dimethylpyridine derivative with an indole-3-ethylamine under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. The exact methods can vary depending on the scale and specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone and related compounds:
Key Observations:
Structural Variations: Pyridinone vs. Thione/Imine: The target compound’s pyridinone ring (C=O) contrasts with thione (C=S) in compound 9 and imine (C=N) in 1f, altering electron density and hydrogen-bonding capacity.
Biological Implications: Indole-containing compounds (e.g., 74) exhibit radical scavenging or neurotransmitter-like activity, but the target compound’s pyridinone core may confer distinct pharmacokinetic profiles (e.g., solubility, blood-brain barrier penetration) . The absence of a hydroxy group (cf. 3-(2-Chloro-6-fluorobenzyl)-4-hydroxy...) in the target compound may reduce polarity, favoring CNS-targeted applications .
Synthetic Pathways: The target compound’s synthesis likely parallels methods for 1f (e.g., indole-ethylamine coupling via nucleophilic substitution) but requires specific methylation steps at the pyridinone ring .
Biological Activity
Overview
1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone is a complex organic compound notable for its indole and pyridinone moieties. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including anticancer and antimicrobial properties. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- IUPAC Name : 1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethylpyridin-4-one
- Molecular Formula : C17H18N2O
- Molecular Weight : 266.34 g/mol
- CAS Number : 861206-57-7
The biological activity of this compound is attributed to its interaction with various molecular targets. The indole moiety is known to interact with receptors and enzymes that modulate cellular pathways, influencing processes such as:
- Cell Proliferation : The compound may inhibit or promote cell growth depending on the target.
- Apoptosis : It can induce programmed cell death in malignant cells.
- Inflammation : The compound may modulate inflammatory responses through receptor binding.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, potentially through the modulation of signaling pathways such as PI3K/Akt and MAPK.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies report that it demonstrates significant activity against several pathogenic bacteria:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 | |
| Escherichia coli | 0.5 | 1.0 | |
| Pseudomonas aeruginosa | 0.75 | 1.5 |
The minimum inhibitory concentration (MIC) values indicate that the compound is effective at low concentrations, suggesting a potent antimicrobial action.
Study on Anticancer Activity
In a study published in Cancer Research, researchers investigated the effects of this compound on human breast cancer cells. The findings revealed that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis rates compared to untreated controls.
Study on Antimicrobial Effects
Another study focused on evaluating the antimicrobial effects against multidrug-resistant strains of bacteria. The results showed that the compound effectively inhibited biofilm formation and reduced bacterial load in infected tissues, highlighting its potential as a therapeutic agent against resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
